2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2-6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYVJDICXWIFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions including the Gewald reaction and various nucleophilic aromatic substitution (SNAr) reactions. These methods have been employed to create a range of derivatives with modified biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antiproliferative Effects : Significant antiproliferative activity has been observed in various cancer cell lines.
- Microtubule Depolymerization : The compound exhibits potent microtubule-targeting properties which are crucial for its anticancer effects.
- Anti-inflammatory Activity : It has shown potential in inhibiting inflammatory pathways.
Antiproliferative Activity
Recent studies have demonstrated that certain derivatives of this compound possess strong antiproliferative effects. For example, one derivative was found to have an IC50 value of approximately 9 nM against the MDA-MB-435 cancer cell line. This potency is attributed to its ability to disrupt microtubule dynamics, which is essential for cancer cell division.
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| This compound | 9.0 | Microtubule depolymerization |
| Compound A | <40 | Antiproliferative |
| Compound B | 53-125 | Lower potency |
Microtubule Targeting
The mechanism of action primarily involves targeting the colchicine site on tubulin. Compounds derived from this scaffold have shown to be effective in microtubule depolymerization assays. For instance, one study reported that a specific derivative caused over 50% microtubule depolymerization at a concentration of 10 µM.
Table 2: Microtubule Depolymerization Effects
| Compound | EC50 (µM) | % Depolymerization |
|---|---|---|
| Compound C | 0.019 | >50% at 10 µM |
| Compound D | 0.015 | >60% at 10 µM |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory cytokines such as TNF-α and IL-6 by interfering with NF-κB and MAPK signaling pathways in macrophages.
Case Study: In Vivo Anti-inflammatory Effects
In rat paw swelling experiments, derivatives exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like Indomethacin.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For instance:
- Substituting with electron-donating groups increases anti-inflammatory activity.
- The presence of a naphthyl group at certain positions improves binding affinity and potency.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
2-Isobutyl derivatives (e.g., CAS 952015-19-9) introduce steric bulk, which may affect binding to hydrophobic enzyme pockets .
Electron-Withdrawing/Donating Groups: The 4-chloro derivative (C₁₂H₁₃ClN₂S) shows enhanced reactivity in nucleophilic substitution reactions compared to the hydroxyl group, making it a versatile intermediate for further functionalization . 4-Morpholino substituents (e.g., VIh) improve solubility and hydrogen-bonding capacity, correlating with improved topoisomerase inhibition (IC₅₀ = 0.87 μM) .
Aromatic Substituents :
Key Findings:
- The hydroxyl group in the target compound facilitates hydrogen bonding with HDAC catalytic sites, contributing to its IC₅₀ of 1.2 μM .
- Chloro and morpholino substituents (e.g., VIh) improve topoisomerase inhibition by interacting with DNA cleavage domains .
- Bulkier aromatic groups (e.g., 7a–7u) enhance dual topoisomerase inhibition, with IC₅₀ values as low as 0.45 μM .
Key Insights:
Preparation Methods
Synthesis of Thiourea Intermediate
Intermediate 1 reacts with ethyl isothiocyanate in acetonitrile to form a thiourea derivative (2 ), which undergoes intramolecular cyclization. For example, ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate cyclizes under basic conditions to yield thieno[2,3-d]pyrimidin-4-one.
Mechanistic Insight :
The thiourea intermediate facilitates exo-trig cyclization , where the carbonyl oxygen of the ester group attacks the thiocarbonyl carbon, followed by deacylation to form the pyrimidine ring.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclocondensation. In a representative protocol, intermediate 1 is treated with dimethylformamide dimethylacetal (DMF-DMA) to form an imidamide derivative, which subsequently reacts with acetic acid under microwaves (90°C, 10 min) to yield the pyrimidine core.
Hydroxylation at Position 4
The hydroxyl group is typically introduced via acidic hydrolysis of a 4-chloro or 4-alkoxy precursor. For example, 4-chloro-2-ethylthieno[2,3-d]pyrimidine is refluxed with aqueous HCl (6 M) to yield the target 4-ol derivative.
Optimization Note :
Microwave-assisted hydrolysis reduces reaction time from hours to minutes. A mixture of 4-chloro intermediate and HCl (1:2 v/v) irradiated at 80°C for 15 min achieves >90% conversion.
Purification and Characterization
Final purification is achieved via recrystallization from ethanol or ethyl acetate. Analytical data for 2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol include:
-
¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.50–2.70 (m, 4H, cyclohexyl CH₂), 3.00 (q, 2H, CH₂CH₃), 1.70–1.90 (m, 4H, cyclohexyl CH₂), 10.20 (s, 1H, OH).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing analogous thieno[2,3-d]pyrimidines, highlighting reaction conditions and yields:
Challenges and Optimization Opportunities
-
Ethyl Group Steric Effects : Late-stage alkylation suffers from low yields due to steric hindrance. Pre-installing ethyl via ethyl malononitrile in the Gewald reaction remains underexplored.
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Catalytic control using Lewis acids (e.g., ZnCl₂) could improve selectivity.
-
Green Chemistry : Solvent-free microwave synthesis and biocatalytic routes are emerging alternatives to reduce environmental impact .
Q & A
Q. Advanced Optimization Strategies
- Solvent and Catalyst Screening : Replace glacial acetic acid with formamide for improved cyclization efficiency, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses (yields up to 78.6%) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% (unpublished protocols for similar scaffolds).
- Purification : Use FCC (flash column chromatography) for derivatives with polar functional groups, achieving >82% purity .
How do structural modifications at the 2-position of the thienopyrimidine core influence biological activity?
Basic Structure-Activity Relationship (SAR)
The 2-ethyl group enhances lipophilicity, improving membrane permeability. Substitutions with bulkier groups (e.g., aryl or heteroaryl) can modulate target selectivity. For example:
Q. Advanced SAR Analysis
- Electron-Withdrawing Groups : 2-Chloro derivatives (e.g., 2-Chloro-N-(tetrahydrobenzo-thienopyrimidin-4-yl)-benzamide) enhance binding to ATP pockets in kinases (docking scores: −9.2 kcal/mol) .
- Hybrid Scaffolds : Merging with 1,2,3-triazole moieties improves solubility and anti-inflammatory activity (COX-2 inhibition: 82% at 10 µM) .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Characterization
Q. Advanced Techniques
- XRD Crystallography : Resolves bond angles and dihedral angles (e.g., C-S-C angle: 98.5°) for docking validation .
- HPLC-PDA : Quantifies purity >98% using C18 columns (mobile phase: acetonitrile/water, 70:30) .
How can computational methods guide the design of derivatives with improved target specificity?
Q. Basic Docking Protocols
Q. Advanced Workflows
- MD Simulations : 100-ns trajectories validate stable binding of 2-ethyl derivatives to GSK-3β (RMSD <2.0 Å) .
- QSAR Models : Use descriptors like LogP and polar surface area to optimize CNS permeability (blood-brain barrier penetration: 0.85) .
What strategies resolve contradictions in biological data across studies?
Q. Case Example: Anti-Proliferative vs. Cytotoxicity
Q. Advanced Resolution Methods
- Biochemical Assays : Measure direct enzyme inhibition (e.g., AKT1 kinase activity) to decouple target-specific vs. cytotoxic effects .
- Transcriptomics : RNA-seq identifies pathways upregulated in resistant cell lines (e.g., Nrf2-mediated drug efflux) .
How are in vivo pharmacokinetic properties evaluated for this scaffold?
Q. Basic ADME Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
